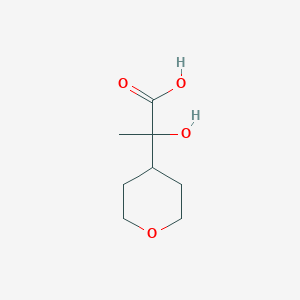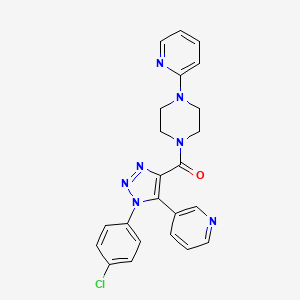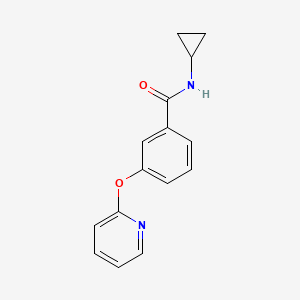![molecular formula C18H11Cl2N3S B2695998 2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile CAS No. 339026-28-7](/img/structure/B2695998.png)
2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile (DCPP) is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid that has a melting point of 100-102 °C. DCPP has a wide range of applications in the field of organic chemistry and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers, dyes, and catalysts.
科学的研究の応用
Synthesis and Molecular Docking
- Researchers synthesized novel pyridine derivatives, including the compound of interest, and conducted molecular docking screenings towards GlcN-6-P synthase. These compounds exhibited antimicrobial and antioxidant activities, indicating their potential in medicinal chemistry and drug design (Flefel et al., 2018).
Reactions and Antimicrobial Properties
- Another study focused on the synthesis and reactions of pyridine carbonitrile derivatives, including 2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile. This research highlighted their promising antimicrobial and antioxidant properties (H. H et al., 2015).
Photocatalytic Applications
- A study on the photocatalytic decarboxylation of similar compounds in acetonitrile provided insights into the chemical transformations that this class of compounds can undergo. This research may be relevant for applications in photocatalysis and synthetic organic chemistry (Suzuki et al., 1976).
Solvent-Stabilized Molecular Capsules
- In another study, researchers explored the formation of molecular capsules in acetonitrile, which could have implications for the use of such compounds in supramolecular chemistry and material science (Shivanyuk et al., 2003).
Carbonyl Reductase Inhibition
- The compound was also investigated for its ability to inhibit Carbonyl Reductase, an enzyme involved in resistance to anticancer treatments. This suggests its potential use in cancer research and therapy (Amankrah et al., 2021).
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3S/c19-12-6-7-14(16(20)10-12)15(11-21)17-8-9-18(23-22-17)24-13-4-2-1-3-5-13/h1-10,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUBTDGWPIGQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C#N)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)


![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)


![4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2695925.png)




